
SU6656
Vue d'ensemble
Description
SU6656 est un inhibiteur de petite molécule ciblant principalement la famille Src des protéines tyrosine kinases. Il a été développé par la société de biotechnologie SUGEN Inc., une filiale de Pharmacia, en 2000 . Le composé est connu pour sa capacité à inhiber les kinases de la famille Src, notamment Src, Yes, Lyn et Fyn, avec des degrés de puissance variables . This compound a été largement utilisé comme outil de recherche pour étudier le rôle des kinases de la famille Src dans la signalisation cellulaire et divers processus biologiques.
Applications De Recherche Scientifique
Introduction to SU6656
This compound is a selective inhibitor of Src family kinases, developed in 2000 by SUGEN Inc. (a subsidiary of Pharmacia). It has been primarily utilized in research to investigate the functions of Src kinases in cellular signal transduction processes. The compound has shown potential in various applications, particularly in cancer research and developmental biology.
Cancer Research
Inhibition of mTOR Signaling Pathway
this compound has been shown to inhibit the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is critical in cancer cell proliferation. A study demonstrated that treatment with this compound resulted in decreased phosphorylation of mTOR and its downstream targets, indicating its effectiveness in suppressing mTORC1 signaling in melanoma cells. This inhibition was more pronounced than that achieved with rapamycin, a well-known mTOR inhibitor .
Cell Proliferation and Tumor Growth
In experiments with HBL melanoma cells, this compound significantly reduced cell proliferation and colony formation in soft agar assays, suggesting its potential as a therapeutic agent against melanoma. The compound's ability to inhibit Src activity appears to be a promising strategy for enhancing cancer treatment outcomes .
Signal Transduction Studies
Investigating Src Family Kinases
this compound serves as a valuable tool for dissecting the roles of Src family kinases in various signaling pathways. Research has confirmed that these kinases are essential for processes such as Myc induction and DNA synthesis in response to platelet-derived growth factor stimulation. By comparing phosphorylation events in treated versus untreated cells, researchers have identified specific substrates that are regulated by Src kinases .
Developmental Biology
Modulation of Epithelial Differentiation
In studies involving human pluripotent stem cells (hPSCs), this compound treatment led to the modulation of β-catenin localization, promoting the differentiation of hPSCs into simple epithelial cells. This process was characterized by an increase in cytokeratin expression while repressing pluripotency markers like Oct4. Such findings suggest that this compound may facilitate the generation of specific cell types for regenerative medicine applications .
Neurological Research
Effects on Nicotine Withdrawal Syndrome
Recent studies have indicated that this compound can attenuate nicotine withdrawal symptoms in experimental models. This suggests potential applications for this compound in treating addiction-related disorders by modulating neurotransmitter signaling pathways influenced by Src kinases .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Application Area | Key Findings |
---|---|
Cancer Research | Inhibits mTORC1 signaling; reduces melanoma cell proliferation; enhances therapeutic outcomes. |
Signal Transduction Studies | Essential for Myc induction and DNA synthesis; identifies specific substrates for Src kinases. |
Developmental Biology | Promotes differentiation of hPSCs into epithelial cells; modulates β-catenin localization. |
Neurological Research | Attenuates nicotine withdrawal symptoms; potential application in addiction treatment. |
Mécanisme D'action
SU6656 exerce ses effets en inhibant l’activité des kinases de la famille Src. Il se lie au site de liaison à l’ATP de ces kinases, empêchant le transfert de groupes phosphate vers les protéines cibles. Cette inhibition perturbe les voies de signalisation en aval impliquées dans la croissance cellulaire, la différenciation et la survie . De plus, this compound s’est avéré activer la protéine kinase activée par l’AMP (AMPK) par un mécanisme paradoxal impliquant une phosphorylation accrue par LKB1 .
Analyse Biochimique
Biochemical Properties
SU-6656 interacts with several enzymes and proteins. It has been identified as a Src kinase inhibitor due to its ability to reverse an effect that an activated mutant form of Src has on the actin cytoskeleton . It has been found to inhibit Src, Yes, Lyn, and Fyn with IC50 values of 280 nM, 20 nM, 130 nM, and 170 nM respectively . Additionally, it has been found to inhibit FAK phosphorylation at Y576/577, Y925, Y861 sites .
Cellular Effects
SU-6656 has significant effects on various types of cells and cellular processes. It has been used primarily as a research tool to investigate the function of Src family kinases in cellular signal transduction processes and biology . In NIH 3T3 cells, SU-6656 inhibits PDGF-mediated S-phase induction with an IC50 value of 0.3-0.4 μM .
Molecular Mechanism
SU-6656 exerts its effects at the molecular level through several mechanisms. It inhibits Src family kinases competitively with respect to ATP . It also inhibits the phosphorylation of FAK at Y576/577, Y925, Y861 sites, and p-AKT .
Dosage Effects in Animal Models
In animal models, the effects of SU-6656 vary with different dosages. For instance, in a mouse model of mecamylamine-induced nicotine withdrawal syndrome, SU-6656 markedly and dose-dependently attenuated mecamylamine-induced experimental nicotine withdrawal syndrome .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de SU6656 implique plusieurs étapes, commençant par la préparation de la structure indolique de base. Les étapes clés comprennent :
Formation du noyau indolique : Le noyau indolique est synthétisé par une série de réactions impliquant la condensation de matières premières appropriées.
Formation de sulfonamide : Le noyau indolique est ensuite mis à réagir avec du chlorure de sulfonyle pour introduire le groupe sulfonamide.
Modifications finales :
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela inclut l’utilisation de catalyseurs efficaces, de conditions de réaction optimisées et de techniques de purification pour garantir un rendement et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions
SU6656 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier le groupe sulfonamide ou d’autres groupes fonctionnels de la molécule.
Substitution : Des réactions de substitution peuvent se produire à diverses positions sur le noyau indolique ou le groupe sulfonamide.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les thiols dans des conditions basiques ou acides.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut conduire à des amines ou des alcools .
Applications de recherche scientifique
This compound a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier l’inhibition des kinases de la famille Src et leur rôle dans diverses réactions chimiques.
Biologie : Employé pour étudier les voies de signalisation cellulaire impliquant les kinases de la famille Src, telles que la croissance cellulaire, la différenciation et la migration.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans la recherche sur le cancer, car les kinases de la famille Src sont souvent impliquées dans la croissance tumorale et les métastases.
Industrie : Utilisé dans le développement d’inhibiteurs de kinases et d’autres composés pharmaceutiques.
Comparaison Avec Des Composés Similaires
Composés similaires
PP2 : Un autre inhibiteur de la kinase de la famille Src avec une structure chimique différente mais des effets inhibiteurs similaires.
Dasatinib : Un inhibiteur de plusieurs kinases qui cible les kinases de la famille Src ainsi que d’autres kinases comme BCR-ABL.
Bosutinib : Un inhibiteur dual des kinases Src et Abl utilisé dans le traitement de la leucémie myéloïde chronique.
Unicité de SU6656
This compound est unique en termes de sélectivité pour les kinases de la famille Src et de sa capacité à inhiber plusieurs membres de cette famille avec des puissances variables. Il a été largement utilisé comme outil de recherche pour disséquer le rôle des kinases Src dans divers processus biologiques, ce qui en fait un composé précieux dans la recherche fondamentale et appliquée .
Activité Biologique
SU 6656 is a selective inhibitor of Src family kinases (SFKs), which play crucial roles in various cellular processes, including proliferation, differentiation, and survival. This article reviews the biological activity of SU 6656, focusing on its mechanisms of action, effects on different cell types, and implications for therapeutic applications.
SU 6656 selectively inhibits Src and other members of the Src family, impacting multiple signaling pathways. The compound has been shown to block platelet-derived growth factor (PDGF)-stimulated DNA synthesis in NIH 3T3 fibroblasts by interfering with Src-mediated phosphorylation events. Specifically, it inhibits the phosphorylation of substrates such as c-Cbl and protein kinase C δ while leaving others like phospholipase C-γ unaffected .
Moreover, SU 6656 has been implicated in the activation of AMP-activated protein kinase (AMPK), which is known to regulate energy homeostasis. Interestingly, while SU 6656 is a potent AMPK inhibitor, it paradoxically promotes Thr172 phosphorylation by LKB1, enhancing downstream target phosphorylation .
Induction of Polyploidization
Research indicates that SU 6656 can induce polyploidization in human leukemic cell lines and primary bone marrow progenitors. This effect suggests potential applications in hematological malignancies where polyploidy may contribute to tumor progression .
Impact on Head and Neck Tumor Cells
In studies involving head and neck squamous cell carcinoma (HNSCC), SU 6656 demonstrated varying effects depending on the baseline SFK activity of the cells. While proliferation was inhibited across different cell lines, SU 6656 showed moderate efficacy compared to other inhibitors like dasatinib .
Case Studies and Research Findings
- NIH 3T3 Fibroblasts : Inhibition of PDGF-stimulated DNA synthesis confirmed the role of Src kinases in growth factor signaling. Microinjection experiments with mutated Shc demonstrated that specific tyrosine residues are critical for Src-mediated signaling pathways .
- Leukemic Cell Lines : The induction of polyploidy by SU 6656 highlights its potential as a therapeutic agent in leukemia treatment. The study showed that treatment led to significant maturation changes in these cells .
- HNSCC Cells : A comparative analysis revealed that cells with higher basal SFK activity were more sensitive to SU 6656 treatment, indicating that baseline kinase activity may predict therapeutic response .
Summary Table of Biological Activities
Propriétés
IUPAC Name |
(3Z)-N,N-dimethyl-2-oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indole-5-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-22(2)26(24,25)14-7-8-18-15(11-14)16(19(23)21-18)10-13-9-12-5-3-4-6-17(12)20-13/h7-11,20H,3-6H2,1-2H3,(H,21,23)/b16-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGJQOUIVKBFGH-YBEGLDIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2=CC3=CC4=C(N3)CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC\2=C(C=C1)NC(=O)/C2=C\C3=CC4=C(N3)CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: SU6656 is a selective inhibitor of Src family kinases (SFKs), exhibiting activity against Src, Yes, Lyn, and Fyn. []
A: While the precise binding mechanism remains unclear, research indicates that this compound competes with ATP for binding to the kinase domain of Src, thereby inhibiting its activity. [, , ]
ANone: this compound treatment leads to a variety of downstream effects, which vary depending on the cell type and context. These effects include:
- Inhibition of cell proliferation: This is often observed in cancer cell lines where SFK activity is implicated in driving proliferation. [, , ]
- Induction of apoptosis: this compound can trigger programmed cell death in certain cell types, particularly in cancer cells. [, , ]
- Modulation of cell signaling pathways: this compound can affect signaling cascades like MAPK, PI3K/Akt, and Rho/Rho-kinase, impacting cellular processes like growth, survival, and migration. [, , , ]
- Impairment of cell migration and invasion: This has been reported in various cancer cells, highlighting the role of SFKs in these processes. [, , ]
ANone: The molecular formula of this compound is C20H20N4O3S, and its molecular weight is 396.47 g/mol.
ANone: Spectroscopic data, such as NMR and mass spectrometry, are crucial for structural characterization. While the provided research abstracts do not contain this information, it is likely available in the primary literature and chemical databases.
A: this compound shows a solubility of 18.5 mg/mL in DMSO. []
A: Yes, this compound has demonstrated efficacy in various cell-based assays. For instance, it inhibits the proliferation of several cancer cell lines, including those derived from anaplastic thyroid carcinoma, melanoma, and gastrointestinal stromal tumors. [, , ] Additionally, it induces polyploidization in leukemic cell lines and primary bone marrow. []
ANone: this compound has been studied in various animal models. For example:
- It attenuates ischemic postconditioning-induced neuroprotective effects in a mouse model of stroke. []
- It enhances the antitumor effects of immunotoxins in mouse xenograft tumor models. []
- It attenuates mecamylamine-precipitated nicotine withdrawal syndrome in mice. []
ANone: The provided abstracts do not mention clinical trials. While this compound has been instrumental in research, it has not progressed to clinical trials as a therapeutic agent.
A: While this compound exhibits selectivity for SFKs, some studies suggest it might also inhibit other kinases, such as the TGF-β receptor, albeit at higher concentrations. [, ] Therefore, careful interpretation of results and the use of appropriate controls are essential.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.